
Isobutyl Octyl oxalate
Descripción general
Descripción
Isobutyl Octyl oxalate is a chemical compound that is not widely documented. It is an ester, which is a class of compounds produced by the reaction between carboxylic acids and alcohols . The structure of this compound contains a total of 43 bonds, including 17 non-H bonds, 2 multiple bonds, 12 rotatable bonds, 2 double bonds, and 2 ester bonds .
Synthesis Analysis
The synthesis of similar compounds, such as monoalkyl oxalates, has been achieved in aqueous media by applying highly efficient selective monohydrolysis reactions of symmetric diesters . The best conditions apply an aqueous NaOH solution with relatively nontoxic THF or acetonitrile as a co-solvent at around 0–5 °C .Molecular Structure Analysis
The molecular formula of this compound is C14H26O4 . It contains a total of 44 atoms, including 26 Hydrogen atoms, 14 Carbon atoms, and 4 Oxygen atoms . The molecule contains a total of 43 bonds, including 17 non-H bonds, 2 multiple bonds, 12 rotatable bonds, 2 double bonds, and 2 ester bonds .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not well-documented, studies on similar compounds provide some insights. For instance, cyclic oxalate esters of glycols have been found to be very reactive, undergoing hydrolysis 260—1500 times more rapidly than diethyl oxalate .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Isobutyl octyl oxalate is related to chemical compounds like di-isobutyl oxalate, which have been synthesized and studied for their chemical properties and potential applications. Di-isobutyl oxalate, for instance, was prepared from oxalic acid and isobutyl alcohol, with the synthesis optimized for maximum yield under certain conditions, indicating the chemical reactivity and potential utility of similar esters in various applications, such as cetane number improvers in fuels (Sun Shao-lei, 2007).
Electrochemical Oxidation
Studies on the electrochemical oxidation of alcohols, including isobutyl alcohol, on hydrated nickel-cobalt oxide electrodes in alkaline media, have shown that these compounds are oxidized to their corresponding acids with high efficiency. This research suggests potential applications of this compound in electrochemical processes and energy conversion technologies (T. Vijayabarathi, S. Muzhumathi, M. Noel, 2007).
Magnetic Properties in Coordination Chemistry
The synthesis and study of heterotrimetallic oxalato-bridged complexes, involving various metal ions and oxalate as a bridging ligand, shed light on the magnetic properties and potential applications of these materials in areas like molecular magnetism and materials science. The research on such complexes, including those with isobutyl or octyl groups, could provide insights into the design and development of new magnetic materials with tailored properties (J. Martínez-Lillo et al., 2007).
Organic Synthesis and Catalysis
In the field of organic synthesis, the regioselective acylation of monosaccharides using isobutyric anhydride demonstrates the utility of isobutyl-containing compounds in selective organic transformations. This research indicates the potential of this compound in catalysis and organic synthesis, especially in the modification of biologically relevant molecules (T. Kawabata et al., 2007).
Environmental and Ecological Studies
Research on oxalotrophic activity, the microbial metabolism of oxalate, suggests the ecological importance and potential environmental applications of oxalate-containing compounds like this compound. Such studies contribute to our understanding of biogeochemical cycles and the role of microorganisms in the transformation of organic compounds in the environment (D. Bravo et al., 2011).
Mecanismo De Acción
Target of Action
Isobutyl Octyl oxalate is a derivative of oxalic acid . Oxalic acid and its derivatives are known to be secreted by fungi, bacteria, and plants, and they play a significant role in various biochemical processes . .
Mode of Action
Oxalic acid, a related compound, is known to interact with various enzymes and biochemical processes
Biochemical Pathways
Oxalic acid and its derivatives, including this compound, are involved in several biochemical pathways. They are linked to nutrient availability, weathering of minerals, precipitation of metal oxalates, and degradation of the lignocellulose complex by fungi . The oxalate-carbonate pathway is one such process, where oxalates contribute to the transfer of atmospheric carbon dioxide into calcium carbonate .
Pharmacokinetics
Related compounds like oxalates are known to be transported by human intestinal cells . PKA activation has been found to stimulate oxalate transport, suggesting a potential mechanism for the absorption and distribution of this compound .
Result of Action
Oxalates, which are structurally related, are known to participate in biogeochemical cycles of certain nutrients and influence their bioavailability . They also have a role in the detoxification of heavy metals .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, oxalates are known to be secreted into the surrounding environment by fungi, bacteria, and plants, where they participate in various processes in soil . The action of this compound may similarly be influenced by environmental conditions.
Análisis Bioquímico
Biochemical Properties
It is known that oxalate, a component of Isobutyl Octyl Oxalate, plays a role in various biochemical reactions . Oxalate can induce mitochondrial dysfunction in macrophages, leading to enhanced release of CCL5
Cellular Effects
Oxalate, a component of this compound, has been shown to induce mitochondrial dysfunction in macrophages This could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
As an ester, it is likely involved in reactions with acids and alcohols
Metabolic Pathways
Oxalate, a component of this compound, is known to be involved in various metabolic pathways
Propiedades
IUPAC Name |
2-O-(2-methylpropyl) 1-O-octyl oxalate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O4/c1-4-5-6-7-8-9-10-17-13(15)14(16)18-11-12(2)3/h12H,4-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPSIDEFNJCYUBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC(=O)C(=O)OCC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


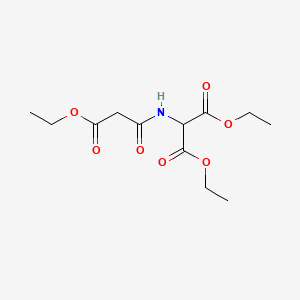
![Cyclopentanecarboxylic acid, 2-[[4'-[[(phenylamino)carbonyl]amino][1,1'-biphenyl]-4-yl]carbonyl]-, methyl ester, (1R,2R)-](/img/structure/B3175723.png)
![Cyclopentanecarboxylic acid, 2-[(4'-amino[1,1'-biphenyl]-4-yl)carbonyl]-, methyl ester, (1R,2R)-](/img/structure/B3175735.png)
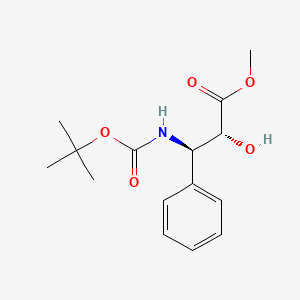
![[1,1':3',1''-Terphenyl]-3,3''-diamine](/img/structure/B3175743.png)

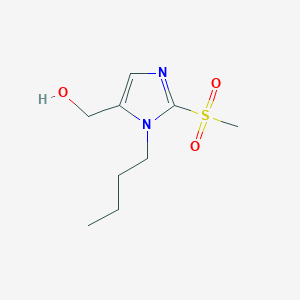
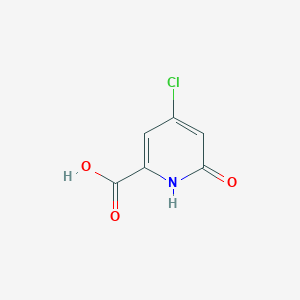

![Ethyl 4-[(5-methoxy-1H-benzimidazol-2-yl)thio]-3-oxobutanoate](/img/structure/B3175772.png)
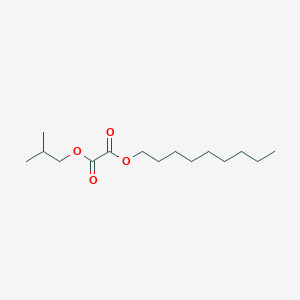
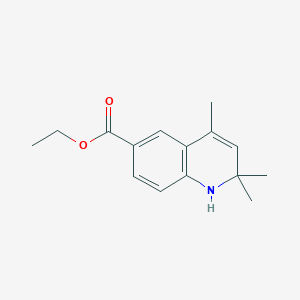
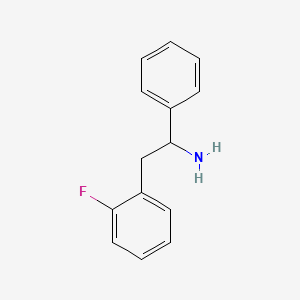
![4-Chloro-2-methyl-2H-pyrazolo[3,4-D]pyrimidine](/img/structure/B3175799.png)
